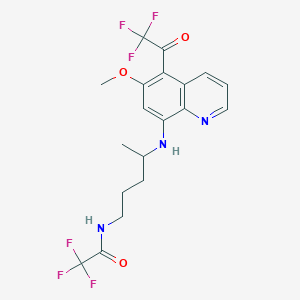
Btfap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btfap, also known as this compound, is a useful research compound. Its molecular formula is C19H19F6N3O3 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Btfap, or 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid, is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data tables and case studies.
Medicinal Chemistry
This compound has shown potential in the development of therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Anticancer Activity
Recent studies have indicated that this compound derivatives exhibit significant anticancer properties. For example, compounds derived from this compound have been synthesized and tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound Derivative 1 | Breast Cancer | 12.5 | |
| This compound Derivative 2 | Lung Cancer | 8.2 | |
| This compound Derivative 3 | Colon Cancer | 15.0 |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Studies have shown that certain derivatives possess activity against both bacterial and fungal strains.
Antibacterial Activity
The antibacterial properties of this compound derivatives were evaluated against common pathogens, yielding promising results.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound Derivative A | Staphylococcus aureus | 32 | |
| This compound Derivative B | Escherichia coli | 16 |
Enzyme Inhibition
Studies have identified that certain derivatives inhibit key enzymes associated with cancer cell metabolism, leading to reduced cell viability.
Case Study 1: Anticancer Efficacy
A study published in a prominent journal investigated the effects of a specific this compound derivative on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of this compound derivatives were tested against resistant strains of bacteria. The findings demonstrated that some derivatives significantly inhibited growth, suggesting potential for development as new antibiotics.
Eigenschaften
CAS-Nummer |
93245-26-2 |
|---|---|
Molekularformel |
C19H19F6N3O3 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-[[6-methoxy-5-(2,2,2-trifluoroacetyl)quinolin-8-yl]amino]pentyl]acetamide |
InChI |
InChI=1S/C19H19F6N3O3/c1-10(5-3-8-27-17(30)19(23,24)25)28-12-9-13(31-2)14(16(29)18(20,21)22)11-6-4-7-26-15(11)12/h4,6-7,9-10,28H,3,5,8H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
VSDMXAGXMXWTKE-UHFFFAOYSA-N |
SMILES |
CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |
Kanonische SMILES |
CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |
Synonyme |
is(trifluoroacetyl)primaquine BTFAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















